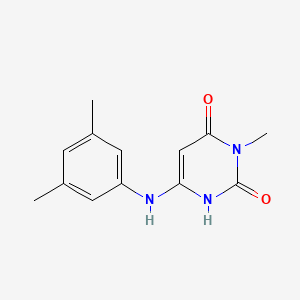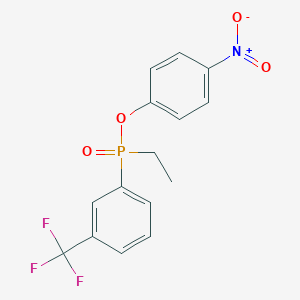![molecular formula C26H30Br2O3 B12897036 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan CAS No. 834892-38-5](/img/structure/B12897036.png)
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two cyclohexylmethoxy groups at the 2 and 8 positions on the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan typically involves multiple steps, starting from commercially available dibenzofuran. The general synthetic route includes:
Bromination: Dibenzofuran is brominated at the 3 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated dibenzofuran is then subjected to alkylation with cyclohexylmethanol in the presence of a base like potassium carbonate or sodium hydride to introduce the cyclohexylmethoxy groups at the 2 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and reduce human error.
化学反応の分析
Types of Reactions
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.
科学的研究の応用
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
- 2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan
Uniqueness
3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of cyclohexylmethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and specific reactivity.
特性
CAS番号 |
834892-38-5 |
|---|---|
分子式 |
C26H30Br2O3 |
分子量 |
550.3 g/mol |
IUPAC名 |
3,7-dibromo-2,8-bis(cyclohexylmethoxy)dibenzofuran |
InChI |
InChI=1S/C26H30Br2O3/c27-21-13-23-19(11-25(21)29-15-17-7-3-1-4-8-17)20-12-26(22(28)14-24(20)31-23)30-16-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15-16H2 |
InChIキー |
VRHUVHSKOHGXIL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Br)OCC5CCCCC5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



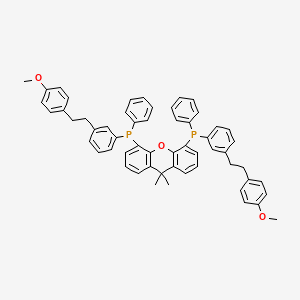
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
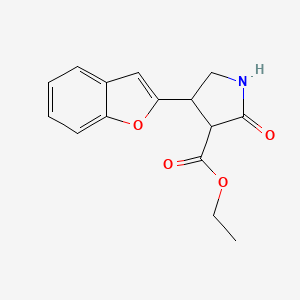
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
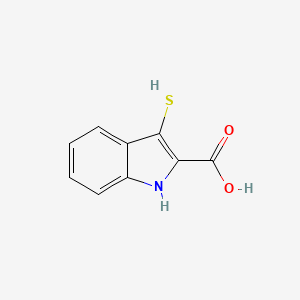
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
